2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1114827-55-2
VCID: VC5020483
InChI: InChI=1S/C26H20ClN3O3S/c1-16-23(28-24(33-16)17-10-12-18(27)13-11-17)15-34-26-29-22-9-4-3-8-21(22)25(31)30(26)19-6-5-7-20(14-19)32-2/h3-14H,15H2,1-2H3
SMILES: CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC
Molecular Formula: C26H20ClN3O3S
Molecular Weight: 489.97

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one

CAS No.: 1114827-55-2

Cat. No.: VC5020483

Molecular Formula: C26H20ClN3O3S

Molecular Weight: 489.97

* For research use only. Not for human or veterinary use.

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one - 1114827-55-2

Specification

CAS No. 1114827-55-2
Molecular Formula C26H20ClN3O3S
Molecular Weight 489.97
IUPAC Name 2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methoxyphenyl)quinazolin-4-one
Standard InChI InChI=1S/C26H20ClN3O3S/c1-16-23(28-24(33-16)17-10-12-18(27)13-11-17)15-34-26-29-22-9-4-3-8-21(22)25(31)30(26)19-6-5-7-20(14-19)32-2/h3-14H,15H2,1-2H3
Standard InChI Key QWMOCRLIOVMDAI-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC

Introduction

Molecular Structure and Chemical Identity

Core Framework and Substituent Analysis

The compound’s scaffold centers on the quinazolin-4(3H)-one system, a bicyclic structure comprising fused benzene and pyrimidine rings. This core is substituted at position 3 with a 3-methoxyphenyl group and at position 2 with a thioether bridge connecting to a 2-(4-chlorophenyl)-5-methyloxazol-4-ylmethyl group . The methoxy group at the 3-position of the phenyl ring enhances electron-donating capacity, while the 4-chlorophenyl substituent on the oxazole introduces steric and electronic effects that influence receptor binding .

Stereoelectronic Effects

The oxazole ring’s electron-deficient nature, combined with the chlorophenyl group’s inductive withdrawal, creates a polarized region that may facilitate interactions with biological targets. Conversely, the 3-methoxyphenyl group contributes resonance stabilization, moderating the quinazolinone’s reactivity .

Structural Analogues and Comparative Analysis

Comparisons with analogous compounds, such as 2-((4-methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one (PubChem CID: 578769), reveal that thioether linkages at position 2 are critical for maintaining conformational flexibility while enabling disulfide bond formation under redox conditions .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis typically begins with the preparation of the quinazolinone core via cyclization of anthranilic acid derivatives. For example, 2-aminobenzoic acid may undergo condensation with 3-methoxyphenyl isocyanate to form the 3-substituted quinazolinone intermediate . Subsequent thioether formation involves nucleophilic displacement of a halogen at position 2 by a mercaptomethyloxazole derivative.

Key Reaction Conditions

  • Cyclization: Conducted in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .

  • Thioether Coupling: Requires thiophilic catalysts (e.g., CuI) and elevated temperatures (70–90°C) to achieve yields of 60–75%.

Microwave-Assisted Optimization

Recent advances employ microwave irradiation to accelerate reaction kinetics. A study on 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one demonstrated that microwave methods reduce reaction times from hours to minutes while improving yields by 15–20% . Applied to the target compound, this approach could streamline the thioether coupling step, though experimental validation is pending.

Comparative Performance

ParameterConventional MethodMicrowave Method
Reaction Time8–12 hours20–30 minutes
Yield65%78% (projected)
Purity (HPLC)92%95% (projected)

Pharmacological Profiling

Antimicrobial Activity

Quinazolin-4(3H)-ones exhibit broad-spectrum antimicrobial effects. In a study of 2,3-disubstituted analogs, compound 11 (structurally similar to the target molecule) showed potent activity against Leishmania major (IC₅₀: 4.2 µM) and Staphylococcus aureus (MIC: 8 µg/mL) . The thioether and oxazole moieties are hypothesized to disrupt microbial cell membranes via thiol-disulfide exchange and metal chelation, respectively .

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (calculated: 3.8) suggests moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Protonation of the quinazolinone nitrogen (pKa ≈ 5.4) enables pH-dependent solubility, with improved dissolution in acidic media .

Stability Profile

Applications and Future Directions

Therapeutic Development

The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for multitarget therapies. Hybrid molecules integrating its quinazolinone core with fluoroquinolone motifs are under investigation to combat drug-resistant infections .

Synthetic Chemistry Innovations

Future work should explore enzymatic catalysis for asymmetric synthesis and green chemistry approaches to reduce reliance on toxic solvents. Computational modeling (e.g., DFT studies) could further optimize substituent patterns for enhanced bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator